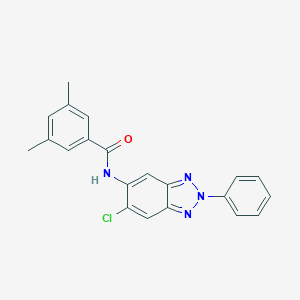![molecular formula C20H21F3N2O3 B244847 2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244847.png)
2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific community.
Aplicaciones Científicas De Investigación
Compound X has shown potential in a variety of scientific research applications. One of the most promising areas of research for this compound is in the field of cancer research. Studies have shown that compound X can inhibit the growth of cancer cells in vitro and in vivo. Additionally, compound X has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and division. Additionally, it may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective properties, it has also been shown to have anti-inflammatory effects. Additionally, it may have potential as a treatment for metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound X in lab experiments is its potential to inhibit the growth of cancer cells. Additionally, it has shown promise in the treatment of neurodegenerative diseases. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to obtain in large quantities, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on compound X. One area of research that shows promise is in the development of new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Other potential areas of research include the development of new treatments for metabolic disorders and the study of the compound's anti-inflammatory effects.
In conclusion, compound X is a chemical compound that has shown potential in a variety of scientific research applications. While its mechanism of action is not fully understood, it has shown promise in the treatment of cancer, neurodegenerative diseases, and metabolic disorders. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Métodos De Síntesis
The synthesis of compound X involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-morpholin-4-ylacetic acid to form an intermediate compound. This intermediate is then reacted with 3-methylphenol to form the final product, compound X.
Propiedades
Fórmula molecular |
C20H21F3N2O3 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H21F3N2O3/c1-14-3-2-4-16(11-14)28-13-19(26)24-17-12-15(20(21,22)23)5-6-18(17)25-7-9-27-10-8-25/h2-6,11-12H,7-10,13H2,1H3,(H,24,26) |
Clave InChI |
PFKARYMUOKEHJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)

![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)
![3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244773.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244780.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B244781.png)
![3,4-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244782.png)
![2-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide](/img/structure/B244783.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B244786.png)